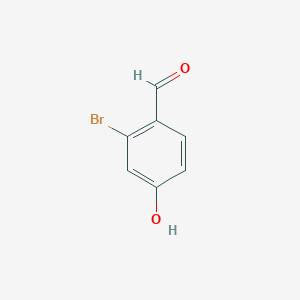

2-Bromo-4-hydroxybenzaldehyde

描述

Historical Context of Halogenated Benzaldehydes in Organic Synthesis

Halogenated benzaldehydes are a class of compounds derived from benzaldehyde (B42025) by the substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms. mdpi.comnih.gov This substitution significantly alters the chemical and physical properties of the parent molecule, making these compounds versatile intermediates in a variety of industries. mdpi.comnih.gov The introduction of halogen atoms enhances the reactivity of the benzene ring, making them valuable for synthesizing pharmaceuticals, agrochemicals, dyes, and pigments. mdpi.comnih.gov

Historically, the synthesis of aromatic aldehydes was achieved through methods like the Gattermann-Koch reaction, which involves the formylation of an aromatic derivative. google.com However, these methods were often not suitable for aromatic compounds containing electron-withdrawing groups like halogens. google.com This led to the development of alternative synthetic routes, such as the halogen-exchange (HALEX) method, where chlorinated benzaldehydes are reacted with metal halides to produce their fluorinated counterparts. google.com The development of new synthetic methodologies continues to be an active area of research, with a focus on creating more efficient and environmentally friendly processes. acs.orgresearchgate.net

Significance of 2-Bromo-4-hydroxybenzaldehyde in Contemporary Chemical Sciences

This compound has emerged as a significant compound in modern chemical sciences due to its versatile applications. chemimpex.com Its unique molecular structure allows it to serve as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. chemimpex.com

Key areas of application include:

Pharmaceutical Synthesis: This compound is an important intermediate in the creation of various pharmaceutical agents. chemimpex.comguidechem.com Researchers utilize its properties to develop novel compounds with potential therapeutic effects, particularly in medicinal chemistry. chemimpex.commdpi.com

Organic Synthesis: In the field of organic chemistry, it is frequently used to develop new compounds, especially for creating intricate aromatic structures. chemimpex.com Its ability to undergo electrophilic substitution reactions makes it a useful tool for modifying aromatic compounds. chemimpex.com

Analytical Chemistry: The compound is valuable in analytical applications, such as the development of reagents for detecting specific metal ions. chemimpex.com

Materials Science: It is employed in the formulation of advanced materials like polymers and coatings, where it can enhance their thermal and mechanical properties. chemimpex.combiosynth.com

Biochemical Research: In biochemistry, it is used to investigate enzyme interactions and metabolic pathways. chemimpex.com

Agrochemicals: It serves as a building block in the synthesis of pesticides and herbicides. biosynth.com

The reactivity of this compound is central to its utility. The presence of the bromine atom, a good leaving group, and the hydroxyl and aldehyde groups, which can participate in various reactions, makes it a versatile synthon. For instance, it has been used in the synthesis of organotin(IV) complexes, which have shown potential as antiproliferative agents against human colon cancer cell lines. tandfonline.com

Research Gaps and Future Directions for this compound Studies

Despite the recognized utility of this compound, there remain several areas where further research is needed to fully exploit its potential.

One significant research gap is the limited availability of comprehensive thermodynamic data for many halogenated benzaldehydes. mdpi.comnih.gov While some studies have investigated properties like volatility and solubility for a selection of these compounds, a more extensive database would be invaluable for predicting their environmental fate and for optimizing industrial processes. mdpi.comnih.gov

Future research could focus on the following areas:

Development of Greener Synthetic Routes: As with many chemical processes, there is a continuous need for more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. google.com This could involve the use of novel catalysts or solvent-free reaction conditions.

Exploration of Novel Applications: While its use in pharmaceuticals and materials science is established, further research could uncover new applications. For example, its potential in areas like nanotechnology or renewable energy systems remains largely unexplored. atamanchemicals.com

In-depth Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound could lead to the development of more selective and efficient synthetic transformations.

Theoretical and Computational Studies: Computational chemistry can provide valuable insights into the electronic structure and reactivity of this compound. sciforum.netnih.gov Such studies can complement experimental work and guide the design of new molecules with desired properties. For instance, recent theoretical analysis of the related 5-Bromo-2-Hydroxybenzaldehyde provided insights into its molecular stability and potential for drug design. nih.gov

Biological Activity Screening: A systematic evaluation of the biological activities of a wider range of derivatives of this compound could lead to the discovery of new therapeutic agents. mdpi.comwisdomlib.org

By addressing these research gaps, the scientific community can continue to unlock the full potential of this versatile chemical compound.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBOCCOUCDGNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454650 | |

| Record name | 2-Bromo-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-60-1 | |

| Record name | 2-Bromo-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 4 Hydroxybenzaldehyde

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing 2-Bromo-4-hydroxybenzaldehyde involve direct halogenation of a readily available starting material or more complex, multi-step industrial processes designed to enhance purity and yield.

The direct bromination of 4-hydroxybenzaldehyde (B117250) is a common and illustrative route, demonstrating classic electrophilic aromatic substitution. udel.eduresearchgate.net The hydroxyl group of the starting material is a strong activating group, directing the incoming electrophile (bromine) to the ortho positions. However, this high reactivity also presents a significant challenge: the potential for over-bromination to yield the 3,5-dibromo-4-hydroxybenzaldehyde (B181551) byproduct. udel.eduguidechem.com This side reaction reduces the yield of the desired mono-brominated product and complicates purification, making precise control over the reaction essential. guidechem.com

The choice of solvent and brominating agent is critical in managing the reaction's selectivity and rate. Various systems have been developed to optimize the synthesis.

A common approach involves using elemental bromine (Br₂) as the brominating agent in a suitable organic solvent. chemicalbook.comgoogle.com Solvents such as chloroform (B151607), dichloromethane, and methyl chloride are frequently employed. guidechem.comchemicalbook.comgoogle.com In some procedures, a co-solvent like ethyl acetate (B1210297) may be added to improve solubility. guidechem.com To mitigate the formation of byproducts, the reaction time can be kept extremely short, in some cases as brief as 30 seconds, before proceeding immediately to the next synthetic step. udel.eduresearchgate.net

Alternative and more environmentally conscious methods utilize a combination of hydrogen peroxide and bromine. Another system employs hydrogen bromide in conjunction with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane in an acetonitrile (B52724) solvent. chemicalbook.com

Table 1: Catalyst and Solvent Systems for Bromination of 4-Hydroxybenzaldehyde

| Brominating Agent/System | Solvent(s) | Key Characteristics |

| Bromine (Br₂) | Methanol (B129727) / Ethyl Acetate | Requires very short reaction times to maintain selectivity. udel.edu |

| Bromine (Br₂) | Chloroform / Dichloromethane | Common solvents for direct bromination. guidechem.comchemicalbook.com |

| Bromine (Br₂) | Methyl Chloride | Used in patented industrial processes, sometimes with a co-solvent. google.com |

| Bromine / H₂O₂ | Dichloromethane | An eco-friendly oxybromination method. |

| HBr / THPDPE* | Acetonitrile | Alternative brominating system. chemicalbook.com |

*THPDPE: 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane

Controlling the temperature and pH are crucial levers for maximizing the yield of this compound while suppressing the formation of the dibrominated byproduct.

The reaction temperature for bromination is carefully managed and can vary widely depending on the specific solvent and reagents used, with reported ranges from -20°C to 60°C. guidechem.comgoogle.com For instance, some procedures specify a bromination temperature between -20°C and 20°C, while others operate between 35-40°C. guidechem.comchemicalbook.com Following the reaction, the mixture may be cooled significantly, for example to between -5°C and 0°C, to facilitate the precipitation of the product. chemicalbook.com

Post-reaction pH adjustment is also a key step. In one patented method, the reaction mixture is treated with an alkaline solution to adjust the pH to 6. google.com The workup process often involves washing steps with solutions like sodium bicarbonate to neutralize excess acid, followed by acidification to isolate the phenolic product. chemicalbook.comorgsyn.org

Table 2: Influence of Temperature and Time on Bromination

| Temperature Range | Reaction Time | Purpose |

| -20°C to 20°C | 1 to 4 hours | Controlled bromination to favor mono-substitution. guidechem.com |

| 0°C to 60°C | Varies | Broad range used in industrial processes. google.com |

| 35°C to 38°C | Overnight | Slower reaction to control exotherm and selectivity. chemicalbook.com |

| Not specified | 30 seconds | Rapid reaction to prevent formation of 3,5-dibromo byproduct. udel.eduresearchgate.net |

To circumvent the regioselectivity issues associated with direct bromination, industrial synthesis often employs multi-step routes starting from different precursors.

One established alternative begins with m-bromophenol. In this process, m-bromophenol is formylated, meaning an aldehyde group is introduced onto the ring. This can be achieved by reacting it with sodium hydroxide (B78521) and chloroform, or by forming a complex with triethylamine (B128534) and magnesium chloride followed by a reaction with paraformaldehyde. chemicalbook.comgoogle.com

Another versatile industrial route starts with p-cresol (B1678582) (4-methylphenol). This synthesis involves an initial bromination of p-cresol to form 2-bromo-4-methylphenol. Subsequently, the methyl group of this intermediate is oxidized to yield the final aldehyde product. google.comepo.org This oxidation can be effectively carried out using a cobalt catalyst in the presence of a base. google.comepo.org

While specific examples for the synthesis of this compound using continuous flow technology are not extensively detailed in available literature, the principles of flow chemistry are highly applicable to its production. Continuous flow systems, where reagents are pumped through a network of tubing and reactors, offer significant advantages over traditional batch processing. springernature.com These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability. springernature.comnih.gov

Multi-step syntheses, such as the route from p-cresol involving bromination and subsequent oxidation, are particularly well-suited for translation to a continuous flow process. nih.gov Different reactor modules can be connected in sequence to perform each synthetic step without the need for isolating intermediates, potentially leading to a more efficient and automated manufacturing process.

Achieving high purity is essential for the use of this compound as an intermediate in pharmaceuticals and other fine chemicals. Several advanced and standard purification techniques are employed.

Crystallization/Recrystallization: This is one of the most common methods for purifying the final product. The crude solid is dissolved in a hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities behind in the solvent. udel.eduguidechem.com

Silica Gel Column Chromatography: For separating compounds with similar polarities, such as the desired mono-bromo product from the di-bromo byproduct, column chromatography is a highly effective technique. chemicalbook.comchemicalbook.com

Steam Distillation: This method can be used to remove volatile by-products from the reaction mixture, leaving the less volatile product behind. chemicalbook.com

Bisulfite Adduct Formation: A classic and highly selective method for purifying aldehydes involves reacting the crude product with a sodium bisulfite or metabisulfite (B1197395) solution. orgsyn.org The aldehyde forms a solid adduct which can be separated by filtration. The pure aldehyde is then regenerated by treating the adduct with an acid. orgsyn.org

Solvent Extraction: Standard liquid-liquid extraction is used throughout the workup process to separate the product from aqueous solutions and remove water-soluble impurities. chemicalbook.com

Oxybromination of 4-Hydroxybenzaldehyde

Oxybromination presents a method for the direct bromination of 4-hydroxybenzaldehyde, utilizing an oxidizing agent in conjunction with a bromide source. This approach can offer advantages in terms of reagent handling and atom economy compared to the use of elemental bromine.

The efficiency and selectivity of the oxybromination of phenols, including 4-hydroxybenzaldehyde, are highly dependent on the choice of the brominating system and the solvent. A notable system employs bromide ions as the halogenating agent, with dioxygen serving as the terminal oxidant, catalyzed by copper(II) acetate (Cu(OAc)2). researchgate.net This method is advantageous for its use of readily available and environmentally benign reagents.

Alternative approaches to achieve selective bromination involve the in-situ generation of the brominating agent. For instance, the combination of potassium bromide (KBr) and potassium bromate (B103136) (KBrO3) in an acidic medium generates bromine in the reaction mixture. chemrxiv.org The pH of the reaction medium is a critical parameter to optimize, as the generation of the electrophilic bromine species is acid-catalyzed. chemrxiv.org The use of polar aprotic solvents, such as acetonitrile, can facilitate the bromination of phenols. chemrxiv.org

Specialized brominating reagents have also been developed to enhance regioselectivity and yield. N-Bromosuccinimide (NBS) is a common alternative to molecular bromine, offering milder reaction conditions. nih.gov The choice of solvent and the presence of catalysts can further influence the outcome of NBS-mediated brominations.

The following table summarizes various brominating systems and their typical reaction conditions for the bromination of phenols.

| Brominating System | Oxidant | Catalyst | Solvent | Key Features |

| LiBr | Dioxygen | Cu(OAc)2 | - | High atom economy, uses air as oxidant researchgate.net |

| KBr | KBrO3 | Acid | Acetonitrile | In-situ generation of bromine, pH-dependent chemrxiv.org |

| KBr | ZnAl–BrO3−–LDHs | - | - | Heterogeneous catalyst, slow release of brominating agent nih.gov |

| TMSBr | (4‐ClC6H4)2SO | - | Acetonitrile | Mild conditions, high para-selectivity chemistryviews.org |

Controlling the position of bromination on the aromatic ring of 4-hydroxybenzaldehyde is crucial for the synthesis of the desired 2-bromo isomer. The hydroxyl and formyl groups are both ortho-, para-directing and meta-directing, respectively, and also influence the reactivity of the aromatic ring. The powerful activating and ortho, para-directing effect of the hydroxyl group typically dominates.

To achieve regioselectivity, several strategies can be employed. The use of bulky sulfoxides in combination with trimethylsilyl (B98337) bromide (TMSBr) has been shown to favor para-bromination of phenols due to steric hindrance at the ortho positions. chemistryviews.org An interesting hypothesis for this high para-selectivity is the formation of a hydrogen bond between the thioether byproduct and the phenolic hydroxyl group, which further directs the incoming electrophile to the para position. chemistryviews.org

Another approach to control regioselectivity is through the use of heterogeneous catalysts, such as zinc-aluminum layered double hydroxides intercalated with bromate anions (ZnAl–BrO3−–LDHs). nih.gov These materials allow for the slow and controlled release of the brominating agent, which can prevent over-bromination and improve selectivity. nih.gov In the case of 4-hydroxybenzaldehyde, where the para position is already substituted, bromination is directed to the ortho positions. The challenge then becomes achieving mono-bromination at the desired ortho position.

Synthesis from m-Bromophenol via Complex Formation

An alternative and highly regioselective route to this compound involves the ortho-formylation of a brominated phenol (B47542) precursor, specifically m-bromophenol. This method leverages the directing effect of a magnesium-phenoxide complex to introduce the aldehyde group at the desired position. mdma.chsynarchive.comgoogle.com

In this synthetic approach, triethylamine and anhydrous magnesium chloride play pivotal roles in the formation of a key intermediate complex. google.com Triethylamine, a tertiary amine base, deprotonates the phenolic hydroxyl group of m-bromophenol. The resulting phenoxide ion then coordinates with the magnesium ion from magnesium chloride. mdma.chsynarchive.com This in-situ formation of a magnesium phenoxide is crucial for the subsequent formylation step. The magnesium ion acts as a Lewis acid, coordinating to the oxygen atoms of both the phenoxide and the formylating agent, which facilitates the ortho-selective introduction of the aldehyde group. sciencemadness.org The use of anhydrous magnesium chloride is critical, as the presence of water can inhibit the reaction. orgsyn.org The combination of triethylamine and magnesium chloride provides a sufficiently basic medium to generate the reactive phenoxide species. mdma.ch

The formylation is achieved by reacting the magnesium-m-bromophenoxide complex with paraformaldehyde. google.com Paraformaldehyde serves as an anhydrous source of formaldehyde (B43269). sciencemadness.org The reaction is typically carried out by heating the mixture in a suitable solvent, such as acetonitrile or tetrahydrofuran. mdma.chgoogle.comorgsyn.org An excess of paraformaldehyde is often used to ensure a reasonable reaction rate and a higher yield of the desired aldehyde. orgsyn.org

Upon completion of the reaction, the crude product is typically worked up by acidification with an aqueous acid, such as hydrochloric acid, to decompose the magnesium complex and liberate the free aldehyde. google.comorgsyn.org The product is then extracted into an organic solvent. orgsyn.org Purification of the crude this compound can be achieved through various techniques. A common method involves treatment with ammonia (B1221849) water followed by acidification with hydrochloric acid to precipitate the purified product. google.com Recrystallization or column chromatography can also be employed to obtain the final product in high purity. chemicalbook.com

The following table outlines a typical reaction sequence for the synthesis of a bromo-hydroxybenzaldehyde from a bromophenol via complex formation.

| Step | Reagents | Purpose |

| 1 | m-Bromophenol, Triethylamine, Anhydrous Magnesium Chloride | Formation of the magnesium-m-bromophenoxide complex google.com |

| 2 | Paraformaldehyde | Introduction of the formyl group at the ortho position google.com |

| 3 | Aqueous Hydrochloric Acid | Decomposition of the magnesium complex and product liberation google.comorgsyn.org |

| 4 | Organic Solvent (e.g., Ether) | Extraction of the crude product orgsyn.org |

| 5 | Ammonia Water, Hydrochloric Acid | Purification of the final product google.com |

Mechanistic Investigations of Synthetic Transformations

The synthetic routes to this compound are governed by well-established mechanistic principles of organic chemistry. For the oxybromination of 4-hydroxybenzaldehyde, the reaction proceeds via an electrophilic aromatic substitution pathway. The in-situ generated brominating species, which is electrophilic in nature, attacks the electron-rich aromatic ring of 4-hydroxybenzaldehyde. The hydroxyl group, being a strong activating group, directs the substitution to the ortho and para positions. Since the para position is blocked, substitution occurs at one of the ortho positions. For the copper-catalyzed oxybromination with dioxygen, a single electron transfer (SET) mechanism has been proposed. researchgate.net

The synthesis from m-bromophenol relies on a chelation-controlled ortho-selective formylation. The mechanism, often referred to as the Casnati-Skattebøl formylation, involves the formation of a six-membered transition state. synarchive.comsciencemadness.org The magnesium ion in the magnesium-m-bromophenoxide complex coordinates with both the phenoxide oxygen and an oxygen atom of formaldehyde (derived from the depolymerization of paraformaldehyde). sciencemadness.org This coordination brings the formaldehyde molecule into close proximity with the ortho-carbon of the phenoxide ring, facilitating an intramolecular electrophilic attack. This chelation effect is responsible for the high ortho-selectivity of the reaction. sciencemadness.org The reaction pathway is depicted as a process where the formaldehyde, activated by coordination to the magnesium Lewis acid, undergoes addition by the phenoxide to form a hydroxymethylated intermediate. This is followed by a redox conversion involving a second formaldehyde molecule, which acts as a hydride acceptor, leading to the formation of the formyl group and methanol as a byproduct. sciencemadness.org

Electrophilic Aromatic Substitution Mechanisms

The most common route for synthesizing this compound is through the direct bromination of 4-hydroxybenzaldehyde, a classic example of an electrophilic aromatic substitution (EAS) reaction. chemicalbook.comchemicalbook.com The mechanism for this reaction proceeds in two main steps. uci.edulibretexts.org First, the electrophile (a bromine cation or a polarized bromine molecule) attacks the electron-rich benzene (B151609) ring. libretexts.orglibretexts.org The hydroxyl (-OH) and aldehyde (-CHO) groups already present on the ring direct the position of the incoming bromine atom. The hydroxyl group is a strongly activating and ortho, para-directing group, while the aldehyde group is a deactivating and meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing the electrophilic attack to the positions ortho to it (C2 and C6).

The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uci.edu In the second step, a base (which can be a solvent molecule or the counter-ion of the bromine source) removes a proton from the carbon atom where the bromine has attached. uci.edulibretexts.org This action restores the aromaticity of the ring, yielding the final product, this compound. Due to the strong activation by the hydroxyl group, this reaction can often proceed without a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings. leah4sci.com

A typical laboratory synthesis involves dissolving 4-hydroxybenzaldehyde in a solvent like dichloromethane, followed by the slow addition of bromine. chemicalbook.com The reaction is often stirred overnight to ensure completion.

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 4-Hydroxybenzaldehyde | The aromatic substrate for bromination. |

| Brominating Agent | Elemental Bromine (Br₂) | Provides the electrophile for the substitution. |

| Solvent | Dichloromethane (CH₂Cl₂) | Dissolves the reactants. |

| Temperature | 35-40 °C during addition | Controls the reaction rate and selectivity. |

| Reaction Time | Overnight | Allows the reaction to proceed to completion. |

This interactive table summarizes a typical reaction procedure for the electrophilic bromination of 4-hydroxybenzaldehyde. chemicalbook.com

Nucleophilic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) provides an alternative conceptual pathway for synthesizing substituted benzaldehydes, although it is less common for the direct synthesis of this compound. These reactions involve a nucleophile attacking an aromatic ring and replacing a leaving group, such as a halogen. libretexts.orgopenstax.org For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

While direct synthesis of the target molecule via this route is not prominently documented, analogous reactions illustrate the principle. For instance, 4-bromo-2-methoxybenzaldehyde (B1278859) can be prepared from 2-fluoro-4-bromobenzaldehyde through an SNAr reaction where a methoxide (B1231860) nucleophile displaces the more reactive fluorine atom. google.com In a hypothetical SNAr pathway to this compound, one might envision a starting material like 2,4-dibromobenzaldehyde. A selective nucleophilic substitution of the bromine at the C4 position with a hydroxide or protected hydroxyl group would be required, which is challenging due to the similar reactivity of the two bromine atoms. The success of such reactions is highly dependent on reaction conditions and the specific nucleophilicity of the reagents involved. rsc.org

Oxidative Addition and Reductive Elimination Pathways in Catalysis

Modern organic synthesis increasingly relies on transition-metal-catalyzed reactions, which often involve a catalytic cycle built upon key steps like oxidative addition and reductive elimination. wikipedia.org Oxidative addition is a process where a metal complex inserts into a covalent bond (e.g., a C-X or C-H bond), leading to an increase in both the oxidation state and the coordination number of the metal center. libretexts.orglibretexts.org Reductive elimination is the reverse process, where two ligands on the metal center are coupled and eliminated from the coordination sphere, causing the metal's oxidation state and coordination number to decrease. wikipedia.orglibretexts.org

These pathways are fundamental to cross-coupling reactions, which could theoretically be employed to construct this compound. libretexts.org For example, a palladium-catalyzed formylation of 1,3-dibromo-4-hydroxybenzene could be envisioned. The catalytic cycle would likely begin with the oxidative addition of the palladium(0) catalyst into one of the C-Br bonds. This would be followed by a series of steps to introduce the aldehyde group (e.g., via migratory insertion of carbon monoxide followed by reduction). The cycle would conclude with the reductive elimination of the this compound product, regenerating the active palladium(0) catalyst. While specific, optimized catalytic cycles for this exact molecule are not widely published, the principles of oxidative addition and reductive elimination form the basis for designing such advanced synthetic routes. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Environmentally Benign Solvents and Reagents

A key focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. researchgate.net Traditional syntheses of this compound may use solvents like dichloromethane, which has environmental and health concerns. chemicalbook.com Green chemistry promotes the use of benign solvents such as water, supercritical fluids, or deep eutectic solvents (DES). ijsr.inresearchgate.net Water, in particular, is an attractive solvent as it is non-toxic, non-flammable, and inexpensive. ijsr.in Furthermore, some organic reactions show enhanced rates and selectivities in water. ijsr.in Another green approach is the use of solvent-free reaction conditions, such as grinding reactants together, which can significantly reduce waste. rasayanjournal.co.in

| Solvent Type | Example(s) | Advantages | Disadvantages |

| Traditional | Dichloromethane, Chloroform | Good solubility for many organic compounds. | Volatile, often toxic, environmental persistence. |

| Green | Water, Ethanol, Deep Eutectic Solvents (DES) | Low toxicity, biodegradable, can enhance reactivity. ijsr.inresearchgate.net | May have limited solubility for nonpolar reactants. |

| Solvent-Free | Grinding, Solid-state reaction | Eliminates solvent waste entirely, simple setup. rasayanjournal.co.in | Not suitable for all reaction types, potential for localized heating. |

This interactive table compares traditional and green solvents for chemical synthesis.

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry because catalysts can increase reaction efficiency, reduce energy consumption, and allow for the use of more benign reactants. In the context of this compound synthesis, the development of sustainable catalysts is crucial. For electrophilic bromination, the high activation of the 4-hydroxybenzaldehyde ring can reduce or eliminate the need for a Lewis acid catalyst, thereby preventing the generation of acidic waste streams. For potential cross-coupling reactions, research focuses on creating catalysts that are highly efficient (high turnover numbers), operate under mild conditions, and are easily separated and recycled. The use of catalysts based on earth-abundant and non-toxic metals is also a key goal in sustainable catalyst design.

Atom Economy and Waste Minimization Strategies

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comjocpr.com It is a key metric for evaluating the "greenness" of a synthesis. primescholars.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. rsc.org

The synthesis of this compound via electrophilic substitution of 4-hydroxybenzaldehyde with bromine has a theoretical atom economy of less than 100% because hydrogen bromide (HBr) is formed as a byproduct.

Calculation of Atom Economy:

Reactants: 4-hydroxybenzaldehyde (C₇H₆O₂) + Bromine (Br₂)

Products: this compound (C₇H₅BrO₂) + Hydrogen Bromide (HBr)

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Calculation: (201.02 / (122.12 + 159.81)) x 100 ≈ 71.3%

This calculation shows that a significant portion of the reactant mass ends up in the HBr byproduct. scribd.com Strategies to minimize waste in this context could include developing methods to catalytically recycle the HBr byproduct back into Br₂ or exploring alternative synthetic routes, such as a hypothetical addition reaction, that could theoretically achieve 100% atom economy. rsc.orgscribd.com

Derivatization Strategies and Complex Molecule Construction

Introduction of New Functional Groups via Halogen Substitution

The bromine atom on the aromatic ring of this compound is a key functional group that can be replaced through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of other functional groups, thereby modifying the electronic and steric properties of the molecule.

In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. The reactivity of the aryl halide in such substitutions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. In this compound, the aldehyde group (-CHO) acts as an electron-withdrawing group, facilitating this substitution. The reaction is typically carried out under basic conditions, which also deprotonates the hydroxyl group, further activating the ring towards nucleophilic attack.

Common nucleophiles that can be used to displace the bromine atom include amines, thiols, and alkoxides. For instance, reacting this compound with an amine (R-NH₂) would yield an N-substituted aminobenzaldehyde. Similarly, reaction with a thiol (R-SH) would result in the formation of a thioether. These substitutions are pivotal for synthesizing derivatives with altered biological activities or for providing handles for further chemical modifications.

Table 1: Potential Halogen Substitution Reactions for this compound

| Nucleophile (Nu) | Reagent Example | Expected Product Structure | Product Class |

| Amine | R-NH₂ | N-Aryl Aminobenzaldehyde | |

| Thiol | R-SH | Aryl Thioether | |

| Alkoxide | R-O⁻ | Aryl Ether |

Note: The table illustrates the general reaction scheme. R represents a generic organic substituent.

Formation of Biaryl Compounds via Coupling Reactions

The construction of biaryl structures is a fundamental transformation in organic synthesis, with many applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.org this compound, as an aryl halide, is an excellent substrate for transition metal-catalyzed cross-coupling reactions to form C(sp²)–C(sp²) bonds. wikipedia.org

Suzuki-Miyaura Coupling:

One of the most powerful and widely used methods for biaryl synthesis is the Suzuki-Miyaura reaction. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron species, such as a boronic acid or a boronic ester. wikipedia.orgnih.gov In this context, this compound serves as the organohalide partner.

The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. libretexts.orgyonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.orglibretexts.org This step typically requires the presence of a base. wikipedia.org

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the coupling of this compound with a diverse range of aryl or heteroaryl boronic acids, providing access to a wide library of substituted biaryl aldehydes.

Ullmann Coupling:

The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds by coupling two molecules of an aryl halide in the presence of copper metal at high temperatures. wikipedia.orgorganic-chemistry.org A modern variation, the Ullmann condensation, allows for the formation of C-O, C-N, and C-S bonds. wikipedia.org For biaryl synthesis, this compound can undergo a self-coupling reaction or be coupled with another aryl halide using a copper catalyst to yield a biaryl derivative. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols often use soluble copper catalysts with ligands, enabling the reaction to proceed under milder conditions. wikipedia.org

Table 2: Comparison of Coupling Reactions for Biaryl Synthesis

| Reaction | Catalyst | Coupling Partner | Key Features |

| Suzuki-Miyaura | Palladium complex | Organoboron compound (e.g., Ar-B(OH)₂) | Mild reaction conditions, high functional group tolerance, wide substrate scope. nih.gov |

| Ullmann | Copper metal or salt | Aryl halide (Ar-X) | Often requires higher temperatures, suitable for symmetric biaryls, modern methods are milder. wikipedia.orgwikipedia.org |

Synthesis of Schiff Bases from this compound Derivatives

The aldehyde functional group of this compound is readily converted into an imine (or azomethine) group through a condensation reaction with a primary amine. The resulting compounds, known as Schiff bases, are a significant class of compounds in medicinal and coordination chemistry. mediresonline.orgchemsociety.org.ng

The synthesis is typically a straightforward process involving the reaction of the aldehyde with a primary amine, often with acid or base catalysis or simply by heating the reactants in a suitable solvent like ethanol. chemsociety.org.ngconicet.gov.ar The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. mnstate.edu

A wide variety of primary amines can be used, including aliphatic and aromatic amines, allowing for the generation of a diverse library of Schiff base derivatives from this compound. The presence of the hydroxyl and bromo substituents on the phenyl ring of these Schiff bases provides additional sites for coordination with metal ions or for further synthetic modifications. The formation of an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen is a common feature in Schiff bases derived from 2-hydroxybenzaldehydes. nih.gov

Table 3: Examples of Primary Amines for Schiff Base Synthesis

| Amine Reactant | Structure | Resulting Schiff Base Structure |

| Aniline | ||

| Ethylamine | CH₃CH₂NH₂ | |

| 2-Aminopyridine |

Note: The table provides examples of potential Schiff bases formed from the reaction of this compound with various primary amines.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Analysis for Proton Environments

Proton (¹H) NMR spectroscopy of 2-bromo-4-hydroxybenzaldehyde reveals distinct signals corresponding to each unique proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton (-CHO) characteristically appears as a singlet at approximately 9.83 ppm. The aromatic protons exhibit a more complex pattern due to their coupling with each other. A singlet, or a narrow doublet, for the proton at the C3 position is observed around 8.04 ppm. The proton at the C5 position, which is ortho to the hydroxyl group and meta to the bromo and aldehyde groups, typically appears as a doublet around 7.77 ppm. The proton at the C6 position, ortho to the bromo group, is observed as a doublet around 7.15 ppm. The phenolic hydroxyl (-OH) proton often presents as a broad singlet around 6.43 ppm, though its chemical shift can be variable and dependent on concentration and solvent. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Aldehydic H | ~9.83 | Singlet |

| Aromatic H (C3) | ~8.04 | Singlet/Doublet |

| Aromatic H (C5) | ~7.77 | Doublet |

| Aromatic H (C6) | ~7.15 | Doublet |

| Hydroxyl H | ~6.43 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The aldehydic carbon is the most deshielded, appearing at a chemical shift of approximately 192.7 ppm. The carbon atom bearing the hydroxyl group (C4) is observed around 151.8 ppm. The remaining aromatic carbons appear in the range of 127.4 to 132.9 ppm, with the carbon atom attached to the bromine (C2) being identifiable within this region. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Aldehyde) | ~192.7 |

| C-OH | ~151.8 |

| Aromatic C | ~132.9 |

| Aromatic C | ~130.3 |

| Aromatic C | ~128.1 |

| Aromatic C | ~127.5 |

| C-Br | ~127.4 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹¹⁹Sn NMR for Organotin(IV) Complexes of Related Compounds

While not directly applicable to this compound itself, ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing organotin(IV) complexes derived from Schiff bases of this compound. For instance, in complexes formed from the condensation of a derivative of this compound with an amine, followed by reaction with an organotin(IV) chloride, the ¹¹⁹Sn NMR chemical shift provides crucial information about the coordination number and geometry of the tin center. tandfonline.comtandfonline.com For five-coordinate tin(IV) complexes, the ¹¹⁹Sn NMR signals are typically observed in the upfield region of the spectrum. tandfonline.comresearchgate.net For example, organotin(IV) complexes of a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde showed ¹¹⁹Sn NMR signals at -170.81 ppm and -162.61 ppm, indicative of a five-coordinate environment around the tin atom. tandfonline.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum exhibits a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. The phenolic hydroxyl (-OH) group is identified by a broad absorption band in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is typically found at lower wavenumbers, in the fingerprint region. tandfonline.comresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aldehyde C=O | C=O Stretch | 1650-1700 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. For aromatic aldehydes like this compound, the spectrum, typically recorded in a solvent like dimethyl sulfoxide (B87167) (DMSO), shows characteristic absorption bands. These bands arise from π→π* and n→π* electronic transitions within the benzene (B151609) ring and the carbonyl group. For related compounds, such as organotin(IV) complexes of Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde, UV-Vis spectra have shown absorption maxima (λmax) at various wavelengths, including around 250 nm, 320 nm, 371 nm, and 454 nm, which are indicative of the electronic structure of the conjugated system. tandfonline.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 201.02 g/mol . nih.govbldpharm.comchemspider.com Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. For instance, the calculated exact mass of C₇H₅BrO₂ is 199.9473 Da. rsc.orgnih.gov The fragmentation pattern can further confirm the structure, showing losses of functional groups such as the formyl radical (-CHO) or the bromine atom.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of "this compound" and analyzing its distribution in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like "this compound". The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By monitoring the elution of the compound with a detector, typically a UV detector, a chromatogram is generated where the area of the peak corresponding to "this compound" is proportional to its concentration.

Commercial suppliers of "this compound" and its isomers routinely use HPLC to certify the purity of their products. For instance, certificates of analysis for related compounds like 4-Bromosalicylaldehyde often specify a purity of greater than 95%, with one particular batch demonstrating a purity of 99.74% as determined by HPLC at a wavelength of 270 nm. lgcstandards.com Similarly, a purity of ≥ 98% (HPLC) is reported for 4-Bromo-2-hydroxybenzaldehyde (B134324), a structural isomer. chemimpex.com While specific HPLC data for "this compound" is not detailed in the provided search results, the common practice for its isomers underscores the industry standard. Purity specifications for "this compound" itself are often cited as >97.0% (GC), indicating that gas chromatography is also a viable method for purity assessment. tcichemicals.com

Interactive Data Table: HPLC Purity of Related Bromo-hydroxybenzaldehydes

| Compound Name | CAS Number | Reported Purity (HPLC) |

| 4-Bromosalicylaldehyde | 22532-62-3 | 99.74% (at 270 nm) lgcstandards.com |

| 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 | ≥ 98% chemimpex.com |

| This compound | 22532-60-1 | Data not available in search results |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly effective for analyzing volatile compounds and can be used to determine the product distribution in a reaction mixture where "this compound" is a component. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The analysis of the diffraction pattern produced when a single crystal is irradiated with X-rays allows for the determination of its crystal system and space group. These parameters define the symmetry of the crystal lattice. While specific crystallographic data for "this compound" is not available in the provided results, studies on its isomers and related structures offer valuable insights.

For example, the derivative 4-(2-bromoethoxy)-2-hydroxybenzaldehyde crystallizes in the monoclinic system with the space group P21/n. researchgate.net Another related compound, 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone, also crystallizes in a monoclinic lattice with the space group P21/c. tandfonline.com In contrast, a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) was found to crystallize in the noncentrosymmetric monoclinic space group P21. mdpi.com The hydrazone derivative, 3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide, crystallizes in the orthorhombic space group P 21 21 21. iucr.org These examples highlight the diversity of crystal systems and space groups that can be adopted by similar molecules, influenced by substituent groups and intermolecular interactions.

Interactive Data Table: Crystal System and Space Group of Related Compounds

| Compound Name | Crystal System | Space Group | Reference |

| 4-(2-bromoethoxy)-2-hydroxybenzaldehyde | Monoclinic | P21/n | researchgate.net |

| 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone | Monoclinic | P21/c | tandfonline.com |

| Acridine–2,4-dihydroxybenzaldehyde cocrystal | Monoclinic | P21 | mdpi.com |

| 3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide | Orthorhombic | P 21 21 21 | iucr.org |

| 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone | Monoclinic | P121/c1 | sci-hub.se |

Single-crystal X-ray diffraction provides precise details about the molecule's conformation—the spatial arrangement of its atoms. For substituted benzaldehydes, a key feature is the planarity of the benzene ring and the orientation of the aldehyde and hydroxyl groups.

In related structures, intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can stabilize a planar molecular conformation. The dihedral angle between different planar moieties within a molecule is a critical parameter. For instance, in 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone, the dihedral angle between the N-ethylthioureide plane and the salicylaldimine plane is 11.8(3)°. tandfonline.com In 3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide, the dihedral angle between the two benzene rings is 40.1 (2)°. iucr.org

Intermolecular interactions, such as π-stacking and weak C–H···Br bonds, are also revealed by XRD and play a crucial role in stabilizing the crystal lattice. In the crystal structure of a cocrystal of acridine with 2,4-dihydroxybenzaldehyde, π–π stacking and C–H···π interactions are observed. mdpi.com

Hydrogen bonding is a dominant intermolecular force in the crystal structure of hydroxybenzaldehydes. X-ray diffraction can precisely map the network of these bonds.

In the solid state, these molecules often form extensive hydrogen-bonding networks. For example, in the crystal structure of 3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide, molecules are linked through intermolecular O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds, creating a three-dimensional network. iucr.org In a derivative of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde, an intramolecular hydrogen bond is observed between the hydroxyl group and the aldehyde oxygen (O3–H3⋯O2). researchgate.net Similarly, in the cocrystal of acridine and 2,4-dihydroxybenzaldehyde, strong O(aldehyde)–H⋯N(acridine) hydrogen bonds are present, along with weaker C(aldehyde)–H⋯O(aldehyde) interactions. mdpi.com These hydrogen bonding networks are critical in determining the physical properties of the solid, including its melting point and solubility.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties.

Prediction of Reactivity and Electronic Properties

No specific studies detailing the prediction of reactivity and electronic properties of 2-bromo-4-hydroxybenzaldehyde using DFT were found. Such a study would typically involve calculating global reactivity descriptors. While theoretical studies on related molecules, such as other isomers of hydroxybenzaldehyde and their derivatives, have been conducted, these findings cannot be directly extrapolated to this compound due to the specific electronic and steric influences of the bromo and hydroxyl substituents at the 2- and 4-positions, respectively.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

A Frontier Molecular Orbital (HOMO/LUMO) analysis for this compound has not been specifically reported in the surveyed literature. This type of analysis is fundamental for understanding a molecule's chemical reactivity and its behavior in chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their energy gap, are key indicators of a molecule's electron-donating and accepting abilities. For instance, studies on other substituted benzaldehydes have utilized HOMO-LUMO analysis to predict sites of electrophilic and nucleophilic attack.

Charge Distribution and Electrophilicity Predictions

Detailed analysis of the charge distribution and electrophilicity of this compound is not available in existing research. Such predictions, often visualized through Molecular Electrostatic Potential (MEP) maps, are instrumental in identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting its interaction with other chemical species. While general principles of substituent effects on aromatic rings are well-established, specific calculated values for charge distribution and electrophilicity indices for this particular compound are absent.

Molecular Dynamics Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules.

Conformational Analysis and Flexibility

There is no published research employing molecular dynamics simulations to analyze the conformational landscape and flexibility of this compound. Such simulations would provide valuable information on the molecule's dynamic behavior, including the rotation around single bonds and the accessible conformations, which can influence its biological activity and physical properties.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in different environments is dictated by a network of intermolecular forces and its interactions with solvent molecules. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring these phenomena. Studies on analogous compounds, like brominated salicylaldehydes and other substituted phenols, provide a framework for understanding these interactions.

Theoretical calculations and Hirshfeld surface analysis are powerful tools for investigating intermolecular interactions in crystals of related Schiff bases. bohrium.com These analyses help in quantifying contacts like hydrogen bonds and π-π stacking interactions, which are crucial for the stability of crystal lattices. bohrium.comconicet.gov.ar For instance, studies on Schiff bases derived from other brominated hydroxybenzaldehydes reveal the presence of strong intramolecular hydrogen bonds. scispace.com The analysis of cocrystals involving structurally similar molecules, such as 2,4-dihydroxybenzaldehyde (B120756), has highlighted the prevalence of van der Waals forces, C-H···π interactions, and π-π stacking. mdpi.com

Solvent effects significantly influence the electronic and optical properties of phenolic compounds. researchgate.net The study of these effects, often using a polarizable continuum model (PCM) in conjunction with DFT, can predict how the absorption spectrum of a molecule changes in different solvents. scispace.com For example, research on 5-Bromosalicylaldehyde (B98134), an isomer of this compound, has utilized UV-Visible studies in various solvents to analyze its absorbance and the effect of solvent polarity on its electronic transitions. nih.gov Similarly, the solubility of related compounds like 3-Bromo-4-hydroxybenzaldehyde (B1265673) has been experimentally determined and modeled in a variety of organic solvents, providing crucial data on solute-solvent interactions. acs.org These studies collectively indicate that the hydroxyl and aldehyde groups in this compound would be primary sites for hydrogen bonding with protic solvents, while the aromatic ring and bromine atom would contribute to dispersion forces and interactions with nonpolar solvents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in predicting the bioactivity of new molecules and optimizing lead compounds in drug discovery.

Prediction of Biological Activities Based on Structural Descriptors

QSAR models utilize structural descriptors—numerical representations of molecular properties—to predict biological activities such as toxicity or enzyme inhibition. For aldehydes, a generic interspecies QSAR model has been developed to predict acute aquatic toxicity based on descriptors like the logarithm of the octanol-water partition coefficient (log Kow). oup.com In a study encompassing various aldehydes, including the related 5-Bromo-2-hydroxy-benzaldehyde, log Kow was a key descriptor in explaining the variation in toxicity to aquatic organisms like Tetrahymena pyriformis. oup.com

In the context of enzyme inhibition, QSAR studies on derivatives of similar scaffolds provide valuable insights. For instance, in the development of α-glucosidase inhibitors from biscoumarins, which can be synthesized from substituted benzaldehydes, QSAR models helped identify key structural features for enhanced activity. nih.govacs.org Similarly, 3D-QSAR studies on benzohydrazide (B10538) derivatives have been used to design compounds with improved antimicrobial activity by selecting models with high predictive power (r² and q² values). derpharmachemica.com These examples demonstrate that by calculating descriptors for this compound, its potential for various biological activities could be predicted using established QSAR models.

Analysis of Substituent Effects on Bioactivity

QSAR is particularly effective in analyzing how different substituents on a core molecular structure influence its biological activity. The electronic and steric properties of substituents are often quantified by descriptors used in these models. The addition of a bromine atom, as in this compound, significantly alters the electronic distribution and lipophilicity of the parent 4-hydroxybenzaldehyde (B117250) molecule.

Studies on halogenated compounds frequently show a strong correlation between bioactivity and the nature and position of the halogen. In a QSAR study on biscoumarin derivatives, the presence and position of a bromo substituent were found to significantly impact α-glucosidase inhibitory activity, with a p-bromo group yielding a potent compound. nih.govacs.org Another QSAR study on tambjamine derivatives showed that anion transport activity had a parabolic dependence on lipophilicity (log P), and that while hydrophobic interactions were dominant, specific interactions from substituents could shift this dependence. rsc.org For a series of anticancer benzodithiazine derivatives, a QSAR model indicated that the cytotoxic activity was highly dependent on descriptors like the natural charge on specific carbon atoms and the energy of the highest occupied molecular orbital (HOMO), features that are directly influenced by substituents. mdpi.com These findings underscore that the bromo and hydroxyl groups on this compound are critical determinants of its potential bioactivity, influencing its interactions with biological targets.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This method is crucial for understanding the basis of molecular recognition and for drug design.

Prediction of Binding Affinity with Biological Macromolecules

Docking simulations calculate a scoring function, often expressed as binding energy or affinity, to estimate the strength of the ligand-target interaction. This allows for the ranking of different compounds and the prediction of their potential as inhibitors or modulators of a biological target.

| Compound | Biological Target | Predicted Binding Affinity / Key Interactions | Reference |

|---|---|---|---|

| 4-Bromophenol (B116583) | Human Serum Albumin (HSA) | Binding Constant (K) = 2.66 × 10³ M⁻¹; Hydrogen bonding and van der Waals forces. | acs.org |

| 2,4-Dibromophenol (B41371) | Human Serum Albumin (HSA) | Binding Constant (K) = 1.83 × 10⁴ M⁻¹; Stronger π-π stacking interaction compared to 4-bromophenol. | acs.org |

| Schiff base of 5-bromosalicylaldehyde | Microbial protein (1NTA) | Docking used to elucidate inhibitory effects. | researchgate.net |

| 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone | Cyclooxygenase-1/2 (COX-1/2) | Interaction with ARG120 and TYR355 via H-bonds. | japsonline.com |

Identification of Potential Molecular Targets

Beyond predicting affinity, docking is a powerful tool for hypothesis generation, allowing researchers to screen a compound against numerous known protein structures to identify potential molecular targets. This in silico screening can guide experimental validation and uncover novel mechanisms of action.

For instance, docking studies on various synthetic compounds derived from hydroxybenzaldehydes have identified potential targets. Chromane derivatives have been docked against cyclooxygenase-2 (COX-2), suggesting a potential anti-inflammatory role. researchgate.net A complex derivative of a bromo-hydroxybenzaldehyde was evaluated against the spike protein of SARS-CoV-2, indicating a potential antiviral application. mdpi.com Furthermore, docking of Schiff base complexes made from 5-bromosalicylaldehyde against microbial protein targets like DNA gyrase (PDB ID: 1H9Z) and dihydrofolate reductase (PDB ID: 3ZBO) has been used to explore their potential as antimicrobial agents. asianpubs.org These precedents suggest that this compound and its derivatives could be screened against a wide array of protein targets to identify those with the highest binding affinity, thereby prioritizing experimental testing for activities such as anticancer, antimicrobial, or anti-inflammatory effects. researchgate.netasianpubs.orgjapsonline.com

Biological and Biomedical Research Applications of 2 Bromo 4 Hydroxybenzaldehyde and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 2-bromo-4-hydroxybenzaldehyde is typically investigated through its more complex derivatives. The core structure is often modified, for instance, by condensation with amines or hydrazines to form Schiff bases, which are a well-known class of compounds with a broad range of biological activities.

Antibacterial Efficacy against Pathogens

Derivatives of this compound, such as formazans and Schiff bases (hydrazones), have been synthesized and are recognized as classes of compounds with significant antibacterial potential. For example, a hydrazone derivative has been successfully synthesized by reacting this compound with phenylhydrazine. ekb.eg This hydrazone can serve as an intermediate for more complex molecules like formazan (B1609692) dyes, which have been evaluated for various biological activities. ekb.eg

While specific quantitative data for derivatives of this compound are not widely documented, the broader class of brominated salicylaldehyde (B1680747) derivatives consistently demonstrates notable antibacterial effects. Schiff bases derived from the related isomer 5-bromo-2-hydroxybenzaldehyde, for instance, show dose-dependent activity against pathogens like Escherichia coli. nih.gov Similarly, metal complexes of Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde and 4-bromobenzenesulfonamide (B1198654) exhibit greater antibacterial activity than the Schiff base ligand alone against both Gram-positive and Gram-negative bacteria. nih.gov The inclusion of a bromine atom in the structure of salicylaldehyde-based Schiff bases is thought to significantly contribute to their antibacterial potency. This suggests that derivatives synthesized from this compound are promising candidates for further antibacterial screening.

Table 1: Examples of Pathogens Targeted by Derivatives of Brominated Salicylaldehydes This table is illustrative of the types of activities found in derivatives of closely related isomers, suggesting the potential targets for derivatives of this compound.

| Derivative Class | Starting Aldehyde Isomer | Pathogen(s) | Reference(s) |

|---|---|---|---|

| Schiff Base | 5-Bromo-2-hydroxybenzaldehyde | Escherichia coli | nih.gov |

| Schiff Base Metal Complex | 5-Chloro-2-hydroxybenzaldehyde | Gram-positive & Gram-negative bacteria | nih.gov |

| Organotin(IV) Complex | 5-Bromo-2-hydroxybenzaldehyde | Staphylococcus aureus, Escherichia coli | |

| Formazan | Benzaldehyde (B42025) (general) | Staphylococcus aureus, Vibrio cholerae |

Antifungal Properties

The investigation into the antifungal properties of this compound derivatives follows a similar path to antibacterial research. Chalcones and their derivatives, which can be synthesized from benzaldehydes, are a class of compounds studied for their antifungal action. For example, certain halogenated chalcones have shown inhibitory effects against Candida tropicalis and Aspergillus flavus.

Hydrazide-hydrazone derivatives of various benzaldehydes have also been examined as potential fungicidal compounds against phytopathogenic fungi like Alternaria solani, Fusarium graminearum, and Botrytis cinerea. While studies specifically employing this compound are scarce, the established antifungal activity of these derivative classes makes it a compound of interest for developing new antifungal agents.

Mechanisms of Antimicrobial Action

The precise mechanisms of action for derivatives of this compound are not fully elucidated, but they are inferred from studies on the broader class of salicylaldehydes and their derivatives.

One proposed mechanism for the antimicrobial action of salicylaldehyde-based compounds is the disruption of the microbial cell structure. The lipophilicity, enhanced by substituents like bromine, allows these molecules to penetrate the lipid-rich cell membranes of bacteria and fungi. This can lead to increased membrane permeability, loss of cellular integrity, and ultimately, cell death. For the related compound 2-bromo-3-hydroxybenzaldehyde, the antimicrobial mechanism is believed to involve the disruption of bacterial cell membranes.

Another key mechanism involves the interference with essential microbial metabolic pathways. The imine group (–C=N–) in Schiff bases is crucial for their biological activity and can interact with various cellular targets, including enzymes. These derivatives can inhibit vital enzymatic processes or interfere with nucleic acid metabolism. For instance, some sulfonamide-based Schiff bases act by interfering with the biosynthesis of tetrahydrofolic acid, a crucial component of bacterial metabolism. The aldehyde group in the parent compound can also form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition.

Antioxidant Activity Investigations

The antioxidant potential of derivatives of this compound has been a subject of direct investigation. A study focused on the synthesis and evaluation of novel formazan derivatives provides specific insights. ekb.eg In this research, a formazan compound (designated F-2) was synthesized using a hydrazone intermediate derived from this compound and phenylhydrazine. ekb.eg

This formazan derivative was then evaluated for its ability to scavenge free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing antioxidant activity. ekb.eg The study found that the formazan derivative exhibited moderate antioxidant effects, demonstrating its capacity to act as a free radical scavenger. ekb.eg The activity was compared to the standard antioxidant, ascorbic acid (Vitamin C). ekb.eg

Table 2: DPPH Radical Scavenging Activity of a Formazan Derivative of this compound Data extracted from a study on formazan derivatives, where F-2 was synthesized using an intermediate from this compound. ekb.eg

| Concentration (μg/ml) | Scavenging Activity (%) of Formazan (F-2) | Scavenging Activity (%) of Ascorbic Acid (Standard) |

|---|---|---|

| 30 | 25 | 33 |

| 125 | 49 | 57 |

| 250 | 66 | 74 |

| 500 | 83 | 91 |

The phenolic hydroxyl group present in the original this compound structure is a key feature contributing to antioxidant properties, as it can donate a hydrogen atom to neutralize free radicals. This inherent potential is carried over and can be modulated in its derivatives.

Free Radical Scavenging Mechanisms

The antioxidant capacity of this compound and its derivatives is a significant area of research. These compounds primarily exert their effects by neutralizing reactive oxygen species (ROS), which are implicated in numerous disease pathologies. The primary mechanisms by which these phenolic compounds scavenge free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). rsc.orgnih.gov In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching its reactivity. rsc.orgnih.gov The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond. rsc.org Alternatively, the SET mechanism involves the transfer of an electron from the antioxidant molecule to the free radical. rsc.org

Schiff base derivatives, which can be synthesized from this compound, are noted for their potential as antioxidants, scavenging radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) through these HAT and SET pathways. rsc.org The antioxidant activity of bromophenols and their derivatives is often linked to the number and position of hydroxyl groups on the aromatic ring. researchgate.net For instance, a synthetic derivative, c-5-bromo-2-hydroxyphenylcalix tandfonline.com-2-methyl resorcinarene, demonstrated strong DPPH free radical scavenging activity, inhibiting oxidation by donating hydrogen atoms. mdpi.com

Protection Against Oxidative Stress

By scavenging free radicals, derivatives of this compound play a protective role against cellular damage induced by oxidative stress. smolecule.com Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract their harmful effects. mdpi.com These reactive species can damage vital macromolecules such as DNA, proteins, and lipids, contributing to the development of various health disorders. mdpi.commdpi.com

Research has demonstrated that bromophenol derivatives can protect cells from such damage. For example, 3-Bromo-4,5-dihydroxybenzaldehyde (a related isomer) has been shown to protect human keratinocytes from oxidative damage induced by hydrogen peroxide (H₂O₂) and UVB radiation. mdpi.com This protection is achieved by activating the Nrf2 signaling pathway, which upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.commdpi.com This enzyme provides a cytoprotective effect against oxidative stress. mdpi.com Similarly, other synthetic bromophenol derivatives have been shown to protect human umbilical vein endothelial cells from H₂O₂-induced oxidative stress injury. mdpi.com The ability of these compounds to ameliorate oxidative damage in cellular models underscores their therapeutic potential. smolecule.com

Enzyme Inhibition Studies

The interaction of this compound and its derivatives with enzymes is a key focus of their biomedical application, leading to the modulation of various physiological pathways.

Inhibition of Specific Enzyme Activities

Derivatives of bromo-hydroxybenzaldehydes have been identified as potent inhibitors of several key enzymes. A significant body of research has focused on their role as inhibitors of carbonic anhydrases (CAs), which are zinc-containing enzymes involved in numerous physiological processes. tandfonline.comnih.gov Various bromophenol derivatives have demonstrated effective inhibition of human carbonic anhydrase isoforms, particularly hCA I and hCA II, with inhibition constants (Kᵢ) often in the low nanomolar range. nih.govtandfonline.comacs.org For instance, certain bromophenol derivatives incorporating cyclopropane (B1198618) moieties showed Kᵢ values as low as 0.54 nM against hCA I and 0.97 nM against hCA II. acs.org Derivatives of 4-bromo-2-hydroxybenzaldehyde (B134324) have also been used to synthesize inhibitors for cancer-related isoforms like hCA IX and XII. nih.gov

Beyond carbonic anhydrases, these compounds have shown inhibitory activity against other enzymes. Derivatives of 4-hydroxybenzaldehyde (B117250) are effective inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govsigmaaldrich.com Kinetic analysis revealed that one such derivative acts as a non-competitive inhibitor with a Kᵢ value of 0.0368 mM. nih.govsigmaaldrich.com Additionally, 3-Bromo-4-hydroxybenzaldehyde (B1265673) has been reported to potently inhibit benzoyl peroxide reductase. nih.gov

| Derivative Class | Target Enzyme(s) | Reported Inhibition Values | Reference |

|---|---|---|---|

| Bromophenol derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ = 1.85 - 5.04 nM | nih.govtandfonline.com |

| Bromophenol derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ = 2.01 - 2.94 nM | nih.govtandfonline.com |

| Dimethoxy-bromophenol derivatives with cyclopropane | Carbonic Anhydrase I (hCA I) | Kᵢ = 0.54 nM (best) | acs.org |

| Dimethoxy-bromophenol derivatives with cyclopropane | Carbonic Anhydrase II (hCA II) | Kᵢ = 0.97 nM (best) | acs.org |